Potentiation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) via 4-Methoxypyrimidin-5-yl Derivatives
A compound synthesized using (4-Methoxypyrimidin-5-yl)boronic acid as a key intermediate demonstrates potentiation of the human F508del CFTR mutant with an EC50 of 100 nM [1]. This quantitative functional activity is a direct result of the specific 4-methoxypyrimidin-5-yl scaffold, which is not accessible using unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) or other regioisomers. While a direct comparison of the boronic acids themselves in a chemical reaction is not reported, the biological activity of the resulting molecule underscores the critical, non-substitutable role of this specific building block.
| Evidence Dimension | Potentiation of human CFTR F508del mutant |
|---|---|
| Target Compound Data | EC50 = 100 nM (for the final molecule incorporating the 4-methoxypyrimidin-5-yl moiety) |
| Comparator Or Baseline | Unsubstituted pyrimidine-5-boronic acid (CAS 109299-78-7) would yield a different, biologically distinct molecule. |
| Quantified Difference | Not directly comparable; the comparator would produce a molecule with an unsubstituted pyrimidine core, which has not been reported to have this activity. |
| Conditions | Fluorescent voltage sensing optical assay in mouse NIH-3T3 cells expressing human CFTR F508del mutant after 30 mins. |
Why This Matters
This demonstrates that the specific 4-methoxy-5-pyrimidinyl scaffold is integral to achieving the desired biological activity for a high-value therapeutic target, justifying its selection over simpler, more generic building blocks.
- [1] BindingDB. (2023). Activity data for CHEMBL3354673 (BDBM50032695). Affinity Data EC50: 100 nM. View Source
